Cas no 1806870-53-0 (2-Bromo-3-(difluoromethyl)-5-iodo-6-methylpyridine)

2-Bromo-3-(difluoromethyl)-5-iodo-6-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-3-(difluoromethyl)-5-iodo-6-methylpyridine
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- Inchi: 1S/C7H5BrF2IN/c1-3-5(11)2-4(7(9)10)6(8)12-3/h2,7H,1H3
- InChI Key: IQGUOONJZDRTTE-UHFFFAOYSA-N
- SMILES: IC1=CC(C(F)F)=C(N=C1C)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 158
- Topological Polar Surface Area: 12.9
- XLogP3: 3.5
2-Bromo-3-(difluoromethyl)-5-iodo-6-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029058493-250mg |
2-Bromo-3-(difluoromethyl)-5-iodo-6-methylpyridine |
1806870-53-0 | 97% | 250mg |
$960.00 | 2022-03-31 | |
Alichem | A029058493-500mg |
2-Bromo-3-(difluoromethyl)-5-iodo-6-methylpyridine |
1806870-53-0 | 97% | 500mg |
$1,695.20 | 2022-03-31 | |
Alichem | A029058493-1g |
2-Bromo-3-(difluoromethyl)-5-iodo-6-methylpyridine |
1806870-53-0 | 97% | 1g |
$3,158.80 | 2022-03-31 |
2-Bromo-3-(difluoromethyl)-5-iodo-6-methylpyridine Related Literature
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Additional information on 2-Bromo-3-(difluoromethyl)-5-iodo-6-methylpyridine
2-Bromo-3-(difluoromethyl)-5-iodo-6-methylpyridine: A Comprehensive Overview
The compound 2-Bromo-3-(difluoromethyl)-5-iodo-6-methylpyridine, with the CAS number 1806870-53-0, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This pyridine derivative is characterized by its unique substitution pattern, featuring a bromine atom at position 2, a difluoromethyl group at position 3, an iodine atom at position 5, and a methyl group at position 6. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable building block in various chemical transformations.
Recent advancements in synthetic methodology have enabled the efficient construction of this compound through a combination of nucleophilic aromatic substitution and cross-coupling reactions. The presence of multiple halogen atoms (bromine and iodine) in the molecule facilitates its use as an intermediate in the synthesis of biologically active compounds. For instance, researchers have employed this compound as a key precursor in the development of novel kinase inhibitors, which hold promise for treating various oncological conditions.
The incorporation of fluorine atoms in the difluoromethyl group introduces additional complexity to the molecule's electronic structure. Fluorinated pyridines are known for their enhanced stability and bioavailability, making them attractive candidates for drug discovery programs. Recent studies have demonstrated that this compound can serve as a versatile scaffold for constructing heterocyclic frameworks with improved pharmacokinetic profiles.
In terms of applications, 2-Bromo-3-(difluoromethyl)-5-iodo-6-methylpyridine has found utility in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). The halogen atoms present in the molecule act as coordinating units, enabling the formation of robust networks with potential applications in gas storage and catalysis. Moreover, its methyl group provides steric bulk, which can be exploited to tune the pore size and functionality of these materials.
From an environmental standpoint, this compound's stability under physiological conditions makes it suitable for use in biodegradable polymers and eco-friendly materials. Researchers have explored its role as a monomer in polymer synthesis, leveraging its ability to undergo controlled polymerization reactions under mild conditions. This approach aligns with the growing demand for sustainable materials in industries ranging from packaging to electronics.
The development of efficient synthetic routes for this compound has been a focal point of recent research efforts. By employing palladium-catalyzed cross-coupling reactions, chemists have achieved high yields and excellent regioselectivity in its preparation. These methods not only enhance the scalability of production but also reduce the environmental footprint associated with traditional synthetic pathways.
In conclusion, 2-Bromo-3-(difluoromethyl)-5-iodo-6-methylpyridine stands out as a multifaceted organic molecule with diverse applications across various scientific disciplines. Its unique combination of functional groups positions it as an invaluable tool for advancing both fundamental research and industrial innovation. As ongoing studies continue to uncover new facets of its utility, this compound is poised to play an increasingly prominent role in shaping the future of chemical science.
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